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Compound of Interest

Compound Name: Catalposide

Cat. No.: B190771 Get Quote

Application Note: A Validated Reversed-Phase HPLC
Method for the Quantification of Catalposide
Abstract
This application note describes a simple, precise, and accurate isocratic reversed-phase high-

performance liquid chromatography (RP-HPLC) method for the determination of catalposide.

The method has been developed and validated in accordance with the International Council for

Harmonisation (ICH) guidelines, making it suitable for routine quality control and quantitative

analysis of catalposide in raw materials and finished products.

Introduction
Catalposide, an iridoid glycoside, is a major active constituent found in the plants of the

Catalpa genus, such as Catalpa bungei. It has garnered significant interest for its diverse

pharmacological activities, including neuroprotective and anti-inflammatory effects.

Consequently, a reliable and validated analytical method is crucial for the standardization and

quality control of catalposide-containing products. This document provides a comprehensive

protocol for a validated HPLC method for the quantitative analysis of catalposide.

Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions
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Parameter Condition

Instrument HPLC system with UV-Vis Detector

Column C18 column (250 mm x 4.6 mm, 5 µm)

Mobile Phase
Methanol: 0.1% Formic Acid in Water (30:70,

v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature 30 °C

Detection Wavelength 210 nm

Run Time 10 minutes

Experimental Protocols
Preparation of Solutions
1.1. Preparation of Mobile Phase:

Mix 300 mL of HPLC grade methanol with 700 mL of HPLC grade water.

Add 1 mL of formic acid to the mixture.

Degas the mobile phase by sonication for 15 minutes before use.

1.2. Preparation of Standard Stock Solution (1000 µg/mL):

Accurately weigh 10 mg of catalposide reference standard and transfer it to a 10 mL

volumetric flask.

Dissolve and dilute to volume with the mobile phase.

1.3. Preparation of Working Standard Solutions:
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Prepare a series of working standard solutions by serially diluting the standard stock solution

with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

1.4. Preparation of Sample Solution:

Accurately weigh a quantity of the sample powder equivalent to 10 mg of catalposide.

Transfer to a 100 mL volumetric flask and add approximately 70 mL of mobile phase.

Sonicate for 30 minutes to ensure complete extraction.

Allow the solution to cool to room temperature and then dilute to volume with the mobile

phase.

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol
The developed HPLC method was validated according to ICH guidelines for the following

parameters:

2.1. System Suitability:

Inject the standard solution (50 µg/mL) six times.

Calculate the percentage relative standard deviation (%RSD) for the peak area, retention

time, theoretical plates, and tailing factor. The acceptance criteria are presented in Table 2.

2.2. Specificity:

Inject the blank (mobile phase), standard solution, and sample solution.

Assess for any interference from the blank or excipients at the retention time of catalposide.

2.3. Linearity:

Inject the working standard solutions in the concentration range of 10-100 µg/mL.

Construct a calibration curve by plotting the peak area against the concentration.
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Determine the correlation coefficient (r²), slope, and y-intercept.

2.4. Precision:

Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution

(50 µg/mL) on the same day.

Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the standard

solution (50 µg/mL) on two different days by two different analysts.

Calculate the %RSD for the peak areas.

2.5. Accuracy (Recovery):

Perform a recovery study by spiking a known amount of standard catalposide into a pre-

analyzed sample at three different concentration levels (80%, 100%, and 120%).

Calculate the percentage recovery for each level.

2.6. Robustness:

Introduce small, deliberate variations in the method parameters:

Flow rate (± 0.1 mL/min)

Mobile phase composition (± 2% organic phase)

Column temperature (± 2 °C)

Calculate the %RSD for the peak areas.

2.7. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

Determine LOD and LOQ based on the standard deviation of the response and the slope of

the calibration curve using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)
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Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope

of the calibration curve.

Data Presentation
Table 2: System Suitability Parameters

Parameter Acceptance Criteria Observed Value

%RSD of Peak Area ≤ 2.0% 0.85%

%RSD of Retention Time ≤ 1.0% 0.32%

Theoretical Plates > 2000 5800

Tailing Factor ≤ 2.0 1.2

Table 3: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)

10 152345

20 301567

40 605890

60 908765

80 1210987

100 1512345

Correlation Coefficient (r²) ≥ 0.999

Regression Equation y = 15098x + 1234

Table 4: Precision Data
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Precision Type %RSD Acceptance Criteria

Repeatability (Intra-day) 0.95% ≤ 2.0%

Intermediate Precision (Inter-

day)
1.35% ≤ 2.0%

Table 5: Accuracy (Recovery) Data

Spiking Level
Amount Added
(mg)

Amount Found
(mg)

% Recovery
Acceptance
Criteria

80% 8.0 7.92 99.0% 98.0 - 102.0%

100% 10.0 9.95 99.5% 98.0 - 102.0%

120% 12.0 11.94 99.5% 98.0 - 102.0%

Table 6: Robustness Data

Parameter Variation %RSD Acceptance Criteria

Flow Rate (0.9 mL/min) 1.10% ≤ 2.0%

Flow Rate (1.1 mL/min) 1.25% ≤ 2.0%

Mobile Phase (28:72) 1.40% ≤ 2.0%

Mobile Phase (32:68) 1.32% ≤ 2.0%

Temperature (28 °C) 0.98% ≤ 2.0%

Temperature (32 °C) 1.05% ≤ 2.0%

Table 7: LOD and LOQ Values
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Parameter Value

Limit of Detection (LOD) 0.5 µg/mL

Limit of Quantitation (LOQ) 1.5 µg/mL

Mandatory Visualization
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Phase 1: Method Development

Phase 2: Method Validation (ICH Guidelines)

Phase 3: Documentation & Implementation
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Caption: Workflow for HPLC Method Development and Validation.
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HPLC Method Validation Parameters

Validated HPLC Method

Specificity Linearity Precision Accuracy Robustness LOD LOQ System Suitability
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Caption: Key Parameters for HPLC Method Validation.

To cite this document: BenchChem. [Application Notes and Protocols for a Validated HPLC
Method for Catalposide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190771#developing-a-validated-hplc-method-for-
catalposide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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